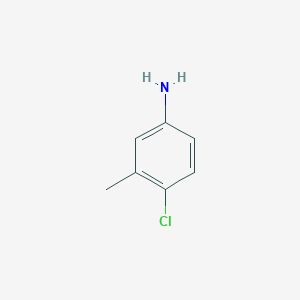

4-Chloro-3-methylaniline

Description

Contextualization within Halogenated Anilines and Toluidines Research

4-Chloro-3-methylaniline belongs to two significant classes of organic compounds: halogenated anilines and toluidines.

Halogenated Anilines: This group consists of aniline (B41778) derivatives where one or more hydrogen atoms on the benzene (B151609) ring are replaced by halogen atoms (fluorine, chlorine, bromine, or iodine). ekb.eg These compounds are subjects of research due to their presence as environmental contaminants, often resulting from the degradation of pesticides like carbamates, ureas, and anilides. oup.com Historically considered to be of exclusively synthetic origin, research has also identified some halogenated anilines, such as 2,4,6-trichloroaniline, as novel natural products biosynthesized by marine microalgae. rsc.org The presence and position of halogen atoms on the aniline ring make these compounds resistant to biodegradation and influence their chemical reactivity. ekb.eg The study of halogenated anilines often involves developing advanced analytical methods, like High-Performance Liquid Chromatography (HPLC), for their detection and separation. oup.com

Toluidines: Toluidines are isomers of methylaniline (aminotoluene), with the chemical formula CH₃C₆H₄NH₂. atamanchemicals.comwikipedia.orgwikipedia.org Discovered in 1845, there are three isomers: ortho-toluidine, meta-toluidine, and para-toluidine, based on the relative positions of the methyl (–CH₃) and amino (–NH₂) groups. wikipedia.org Their chemical properties are similar to aniline, and they are weakly basic. wikipedia.org Toluidines are crucial intermediates in the manufacturing of dyes, pigments, pesticides, and pharmaceuticals. atamanchemicals.comwikipedia.orgchemiis.com For example, o-toluidine (B26562) is a precursor to herbicides like metolachlor (B1676510) and acetochlor, while p-toluidine (B81030) is used to produce intermediates for pigments. atamanchemicals.comnih.gov

This compound is specifically a chlorinated derivative of m-toluidine. This structure, combining features of both halogenated anilines and toluidines, dictates its specific reactivity and utility as a chemical intermediate.

Significance of this compound in Advanced Chemical Synthesis

The primary significance of this compound lies in its role as an intermediate or building block in organic synthesis. cymitquimica.comsigmaaldrich.com Its molecular structure, featuring an amino group, a methyl group, and a chlorine atom on an aromatic ring, provides multiple reactive sites for constructing more complex molecules.

It is known to participate in various chemical reactions, including diazotization, a process that converts the primary aromatic amine into a diazonium salt. sigmaaldrich.com This reactive intermediate can then be used in subsequent reactions to introduce a wide range of functional groups. sigmaaldrich.com Research has shown that this compound can be used to synthesize several other chemical compounds. sigmaaldrich.com

Table of Compounds Synthesized from this compound

| Synthesized Compound | Application/Class | Source |

| 4-chloro-3-tolylphosphonic acid | Chemical Synthesis | sigmaaldrich.comsigmaaldrich.com |

| bis(4-chloro-3-tolyl)phosphinic acid | Chemical Synthesis | sigmaaldrich.comsigmaaldrich.com |

| 4-chloro-3-methylbenzenesulfonyl chloride | Chemical Synthesis | sigmaaldrich.com |

| N-(4-chloro-3-methylphenyl)succinamic acid | Chemical Synthesis | sigmaaldrich.com |

While isomers like 3-chloro-4-methylaniline (B146341) are used to produce herbicides such as chlortoluron, and 4-chloro-o-toluidine is a precursor for the pesticide chlordimeform (B52258) and various dyes, the specific end-products of this compound are primarily other specialized chemical reagents and intermediates. reformchem.comwikipedia.org Its utility is centered on providing a specific substitution pattern that is valuable for targeted synthesis in chemical research. sigmaaldrich.com

Historical Development of Research on this compound and Related Compounds

The research history of this compound is intertwined with the broader development of its parent classes, toluidines and halogenated anilines.

The study of toluidines began shortly after their discovery in 1845. wikipedia.org Their importance grew with the expansion of the synthetic dye industry in the late 19th and early 20th centuries. atamanchemicals.com The industrial production of chlorinated toluidine isomers, such as 4-chloro-o-toluidine, commenced in Germany in 1924, highlighting the long-standing industrial relevance of this class of compounds. wikipedia.orgiarc.fr

Research into halogenated anilines gained momentum with the increased use of synthetic pesticides in the mid-20th century. oup.com Scientists began to study them as metabolites of widely used agricultural chemicals, leading to investigations into their environmental fate and persistence. ekb.egoup.com This spurred the development of new analytical techniques in the 1970s and 1980s to monitor these compounds in the environment. oup.com More recent research has shifted to include their potential as novel natural products and their formation as disinfection byproducts in water treatment processes. rsc.orgnih.gov

The synthesis of this compound itself is typically achieved through the reduction of the corresponding nitro compound, 2-chloro-5-nitrotoluene. wipo.int Modern synthetic methods focus on improving efficiency and reducing environmental impact, for example, by using catalytic hydrogenation with platinum catalysts, which produces water as the main byproduct, compared to older methods using iron powder that generated significant waste. wipo.int

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-chloro-3-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN/c1-5-4-6(9)2-3-7(5)8/h2-4H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIHCTGNZNHSZPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5073377 | |

| Record name | 4-Chloro-3-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5073377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7149-75-9 | |

| Record name | 4-Chloro-3-methylaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7149-75-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-3-methylaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007149759 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chloro-3-methylaniline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72329 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Chloro-3-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5073377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenamine, 4-chloro-3-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.675 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-CHLORO-3-METHYLANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6Q2W6L7BWZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Process Optimization for 4 Chloro 3 Methylaniline

Advanced Chlorination Techniques in 4-Chloro-3-methylaniline Production

The regioselective introduction of a chlorine atom at the desired position on the aromatic ring is a critical step in the synthesis of this compound. Two principal strategies have been developed and refined for this purpose, each starting from a different commercially available raw material.

Direct Chlorination of Acetyl-Protected Ortho-Toluidine

One established method for the production of 4-chloro-ortho-toluidine, an isomer of this compound, involves the direct chlorination of ortho-toluidine. who.int To prevent undesired side reactions and oxidation of the amino group, it is first protected through acetylation. who.int The resulting acetyl-protected ortho-toluidine is then subjected to chlorination. This directs the incoming chlorine atom primarily to the para position relative to the amino group, yielding the 4-chloro derivative. Following the chlorination step, the acetyl protecting group is removed by hydrolysis, typically with a base, to yield 4-chloro-ortho-toluidine. who.int This product is then separated from the 6-chloro-ortho-toluidine isomer, which is also formed during the reaction, via distillation. who.int

While this method is effective, alternative approaches that avoid the protection and deprotection steps have been explored. One such process involves the direct chlorination of ortho-toluidine dissolved in concentrated sulfuric acid. google.com This process yields a mixture of 4-chloro-2-aminotoluene and 6-chloro-2-aminotoluene. google.com The reaction is typically carried out at temperatures ranging from 20°C to 100°C with at least one mole of chlorine per mole of ortho-toluidine. google.com

Chlorination of p-Nitrotoluene to 2-Chloro-4-nitrotoluene Precursors

A widely utilized and economically significant route to this compound begins with the chlorination of 4-nitrotoluene. This reaction produces 2-chloro-4-nitrotoluene, a crucial intermediate that can then be reduced to the final product. The success of this chlorination step is highly dependent on the catalyst and reaction conditions employed to maximize the yield of the desired isomer and minimize the formation of by-products.

The chlorination is typically carried out using chlorine gas at elevated temperatures in the presence of a catalyst. Iron(III) chloride and iodine are commonly used catalysts for this transformation. google.com Careful control of the reaction temperature and the molar ratio of the reactants is essential for optimizing the yield and purity of 2-chloro-4-nitrotoluene. A patented process highlights the use of iodine as a catalyst at temperatures ranging from the melting point of the starting material up to 120°C, with a chlorine to 4-nitrotoluene molar ratio of 0.6 to 1.2. google.comgoogle.com This method is reported to yield a product with a high proportion of 2-chloro-4-nitrotoluene (over 98%) and minimal by-products (less than 1.4%). google.com

| Catalyst | Temperature (°C) | Molar Ratio (Chlorine:4-Nitrotoluene) | Reported Yield of 2-Chloro-4-nitrotoluene | Reference |

|---|---|---|---|---|

| Iron(III) chloride | Elevated | Not specified | High | |

| Iodine | Melting point to 120 | 0.6 - 1.2 | >98% | google.com |

| Iron and Iodine (10:1) | Not specified | Not specified | Up to 95.1% | google.com |

Reduction Strategies for the Synthesis of this compound

The final step in the synthesis of this compound from its nitroaromatic precursor, 2-chloro-4-nitrotoluene, is the reduction of the nitro group to an amino group. This transformation must be carried out with high chemoselectivity to avoid the reduction of the chloro substituent (hydrodechlorination), which would lead to the formation of undesired by-products.

Catalytic Hydrogenation Pathways

Catalytic hydrogenation is the preferred industrial method for the reduction of nitroaromatic compounds due to its high efficiency, selectivity, and the generation of water as the only theoretical by-product. This process involves the reaction of the nitro compound with hydrogen gas in the presence of a metal catalyst.

The liquid-phase catalytic hydrogenation of 2-chloro-4-nitrotoluene is a widely practiced method for the synthesis of this compound. google.com The reaction is typically carried out in a solvent, although solvent-free conditions have also been explored. google.comresearchgate.net The choice of solvent can significantly influence the reaction rate and selectivity, with polar aprotic solvents like ethanol often being favored to enhance the reduction of the nitro group while suppressing dechlorination.

The reaction conditions, including temperature and hydrogen pressure, are critical parameters that must be carefully controlled to prevent over-reduction and cleavage of the carbon-chlorine bond. Mild conditions, such as temperatures between 50-70°C and hydrogen pressures of 1-3 bar, are often employed to achieve high selectivity. The formation of trace amounts of hydrogen chloride during the reaction can deactivate the catalyst; therefore, a base such as ammonia or sodium carbonate may be added to neutralize these acidic by-products and maintain catalytic activity.

The choice of catalyst is paramount in achieving high yields and selectivity in the hydrogenation of halogenated nitroaromatics. Both Raney Nickel and supported palladium catalysts have been extensively studied and utilized for this purpose.

Raney Nickel is a versatile and cost-effective catalyst for the hydrogenation of various functional groups, including nitro groups. rsc.orgrasayanjournal.co.in It is known for its high activity, which is attributed to its large surface area and the presence of adsorbed hydrogen. rasayanjournal.co.in However, its application in the hydrogenation of chlorinated nitroaromatics can be challenging due to its potential to promote hydrodechlorination, leading to reduced selectivity. rwth-aachen.de To mitigate this, modifications to the catalyst or the addition of inhibitors may be necessary. For instance, the addition of tin compounds to a Raney Nickel catalyzed reaction has been shown to improve the selectivity towards the desired chloroaniline.

Carbon-supported palladium (Pd/C) catalysts are highly effective for the chemoselective hydrogenation of nitroarenes. bohrium.comresearchgate.net The palladium nanoparticles dispersed on the carbon support provide active sites for the reaction. researchgate.net These catalysts often exhibit high activity and selectivity, allowing for the reduction of the nitro group under mild conditions while leaving the chloro substituent intact. researchgate.net The properties of the carbon support, such as its surface area and pore structure, can also influence the catalytic performance. bohrium.com A Chinese patent describes a method for synthesizing 3-chloro-4-methylaniline (B146341) via catalytic hydrogenation using a carbon-supported palladium catalyst without the need for organic solvents or dehalogenation inhibitors. google.com

| Catalyst | Typical Reaction Conditions | Advantages | Challenges | Reference |

|---|---|---|---|---|

| Raney Nickel | Mild temperature and pressure | Cost-effective, high activity | Potential for hydrodechlorination | rsc.orgrasayanjournal.co.in |

| Carbon-Supported Palladium (Pd/C) | Mild temperature and pressure | High selectivity, high activity | Higher cost than nickel catalysts | bohrium.comresearchgate.net |

Chemical Reduction Alternatives and Their Limitations

Before the widespread adoption of catalytic hydrogenation, chemical reduction methods were the standard for producing this compound. These methods typically involve the use of reducing agents like iron powder or sodium sulfide (B99878). google.com

However, these chemical reduction processes suffer from several significant drawbacks:

Low Yield and Poor Quality: The yield of the desired product is often lower compared to catalytic methods, and the purity can be compromised by side reactions. google.com

Environmental Pollution: These processes generate large amounts of waste, including iron sludge or sulfur-containing by-products, which are difficult and costly to treat. google.com This significant environmental impact is a major driver for the shift towards cleaner technologies. google.com

Sustainability Concerns: The large consumption of reagents and the generation of substantial waste make these methods less sustainable for large-scale industrial production. google.com

Process Intensification and Green Chemistry Principles in this compound Synthesis

Process intensification aims to develop smaller, more efficient, and more sustainable chemical processes. researchgate.netmdpi.com In the context of this compound synthesis, this involves integrating green chemistry principles to minimize environmental impact. researchgate.netmdpi.com Key strategies include:

Continuous Flow Reactors: Shifting from traditional batch reactors to continuous flow systems, such as microreactors, can offer better control over reaction parameters, improved heat and mass transfer, and enhanced safety. unito.itrug.nl

Energy Efficiency: Utilizing novel energy sources like microwaves or ultrasound can accelerate reaction rates and reduce energy consumption. mdpi.comunito.it

Waste Minimization: The primary goal is to design processes that generate minimal waste, adhering to the principles of atom economy. mdpi.com This is a core advantage of catalytic hydrogenation over chemical reduction. google.com

By applying these principles, the synthesis of this compound can be made more economically viable and environmentally responsible. mdpi.comrug.nltcichemicals.com

Scale-Up Considerations and Industrial Production Research

Translating a laboratory-scale synthesis of this compound to industrial production requires careful consideration of several factors. bldpharm.comgeorganics.sk The transition from batch to continuous processing, a key aspect of process intensification, presents its own set of challenges in terms of equipment design and process control. researchgate.net

Key research and development areas for industrial production include:

Catalyst Stability and Longevity: Ensuring the chosen catalyst can withstand industrial operating conditions for extended periods without significant deactivation is crucial for economic viability. chemcatbio.org

Process Automation and Control: Implementing robust control systems is necessary to maintain optimal reaction conditions and ensure consistent product quality. unito.it

Downstream Processing: Efficient separation and purification of the final product from the reaction mixture are critical for achieving the desired purity standards. mdpi.com

Chemical Reactivity and Derivatization Studies of 4 Chloro 3 Methylaniline

Reaction Mechanisms of 4-Chloro-3-methylaniline

The chemical behavior of this compound is characterized by several key reaction mechanisms. The nitrogen atom of the amino group possesses a lone pair of electrons, making it a potent nucleophile. This allows it to readily participate in reactions such as acylation and reductive amination. For instance, it can react with acyl chlorides or anhydrides to form amide derivatives. acs.org In a Borch reductive amination, it would react with an aldehyde or ketone to form an imine intermediate, which is subsequently reduced to a secondary or tertiary amine. alfa-chemistry.com

Another critical reaction mechanism involves the diazotization of the primary amino group. In the presence of nitrous acid (often generated in situ from sodium nitrite (B80452) and a strong acid), this compound is converted into a diazonium salt. sigmaaldrich.com This intermediate is highly versatile and serves as a gateway to a wide array of functional groups through subsequent reactions, such as the Sandmeyer reaction, to introduce functionalities like sulfonyl chlorides. sigmaaldrich.comrsc.org

Oxidative and Reductive Reactivity Investigations

The oxidative and reductive chemistry of this compound is a significant aspect of its reactivity profile.

Reductive Processes: this compound is commonly synthesized via the reduction of its corresponding nitro precursor, 2-chloro-5-nitrotoluene. wipo.int This transformation is typically achieved through catalytic hydrogenation, using catalysts such as platinum, under controlled temperature and pressure. wipo.int Alternative historical methods employed reducing agents like iron powder or sodium sulfide (B99878), though these are less favored in modern synthesis due to environmental concerns and challenging reaction conditions. wipo.int

Oxidative Processes: The amino group makes the compound susceptible to oxidation. While specific studies on this compound are not detailed, related anilines are known to be oxidized by agents like potassium permanganate (B83412) or chromium trioxide to form corresponding quinone derivatives. The presence of the amino group also means the compound itself is considered a reducing agent in certain contexts, contributing to its incompatibility with strong oxidizers. hpc-standards.comchemicalbook.com

Interaction with Strong Oxidizing Agents

This compound exhibits significant incompatibility with strong oxidizing agents. hpc-standards.comfishersci.comfishersci.nonoaa.gov Contact between this aniline (B41778) derivative and potent oxidizers can lead to vigorous, exothermic reactions, posing a potential hazard in a laboratory or industrial setting. This reactivity is a general characteristic of aromatic amines, which can be readily oxidized. noaa.gov Therefore, careful segregation from materials such as peroxides, nitrates, and permanganates is essential.

Incompatibility and Stability in Reaction Environments

While stable under recommended storage conditions, this compound is incompatible with a range of chemical classes. hpc-standards.comfishersci.comfishersci.nothermofisher.com It may also be sensitive to prolonged exposure to air and light. chemicalbook.comnoaa.govnih.gov Its basic nature as an amine means it will react exothermically with acids in neutralization reactions. noaa.gov

| Incompatible Material Class | Reason for Incompatibility | Reference |

|---|---|---|

| Strong Oxidizing Agents | Risk of vigorous, exothermic reaction. | hpc-standards.comchemicalbook.comfishersci.comnoaa.govnih.gov |

| Acids | Exothermic neutralization reaction. | chemicalbook.comnoaa.gov |

| Acid Chlorides | Reactive, can lead to hazardous conditions. | chemicalbook.comnoaa.govnih.gov |

| Acid Anhydrides | Reactive, can lead to hazardous conditions. | chemicalbook.comnoaa.govnih.gov |

| Chloroformates | Incompatible, potential for hazardous reaction. | chemicalbook.comnoaa.govnih.gov |

| Reducing Agents | Incompatible. | hpc-standards.comchemicalbook.comnih.gov |

Synthesis of Novel Derivatives and Analogues

This compound serves as a valuable starting material for the synthesis of more complex molecules, including various acid derivatives. sigmaaldrich.com

This compound can be directly utilized in the synthesis of specific organophosphorus derivatives. Through a diazotization reaction, this compound is converted into an intermediate that subsequently reacts to yield both phosphonic and phosphinic acids. sigmaaldrich.com

| Derivative Name | Derivative Type | Synthetic Precursor | Reference |

|---|---|---|---|

| 4-chloro-3-tolylphosphonic acid | Phosphonic Acid | This compound | sigmaaldrich.com |

| bis(4-chloro-3-tolyl)phosphinic acid | Phosphinic Acid | This compound | sigmaaldrich.com |

The synthesis of these compounds highlights the utility of the diazotization pathway for forming carbon-phosphorus bonds. sigmaaldrich.com

In a similar fashion, this compound is a precursor for sulfonyl chloride derivatives. sigmaaldrich.com The synthesis of 4-chloro-3-methylbenzenesulfonyl chloride from this compound is a documented transformation. sigmaaldrich.com This reaction typically proceeds via a Sandmeyer-type process, where the diazonium salt of the aniline is reacted with sulfur dioxide in the presence of a copper catalyst. rsc.org

| Derivative Name | Derivative Type | Synthetic Precursor | Reference |

|---|---|---|---|

| 4-chloro-3-methylbenzenesulfonyl chloride | Sulfonyl Chloride | This compound | sigmaaldrich.com |

Succinamic Acid Derivatives

The reaction of this compound with succinic anhydride (B1165640) represents a key transformation, yielding N-(4-chloro-3-methylphenyl)succinamic acid. This reaction is a classic example of nucleophilic acyl substitution, where the amino group of the aniline attacks one of the carbonyl carbons of the anhydride, leading to the opening of the anhydride ring and the formation of an amide and a carboxylic acid functional group within the same molecule.

A typical laboratory synthesis involves the dropwise addition of a solution of this compound in toluene (B28343) to a stirred solution of succinic anhydride, also in toluene. nih.gov The reaction mixture is stirred for a period at room temperature to ensure the completion of the reaction. nih.gov The workup procedure involves treating the mixture with dilute hydrochloric acid to remove any unreacted this compound, followed by filtration and washing with water to remove unreacted succinic anhydride and the succinic acid byproduct. nih.gov The resulting N-(4-chloro-3-methylphenyl)succinamic acid can be further purified by recrystallization from a suitable solvent such as ethanol. nih.gov

The structural characteristics of N-(4-chloro-3-methylphenyl)succinamic acid have been elucidated through single-crystal X-ray diffraction studies. nih.govresearchgate.net These studies reveal that the compound crystallizes in the triclinic space group P-1. nih.gov The asymmetric unit contains two independent molecules. nih.gov In the crystal structure, the conformation of the N-H bond in the amide linkage is observed to be anti to the chlorine atom on the benzene (B151609) ring. nih.gov The packing of the molecules in the crystal lattice is stabilized by intermolecular O-H···O and N-H···O hydrogen bonds, which form infinite chains. nih.govresearchgate.net

Table 1: Crystal Data and Structure Refinement for N-(4-chloro-3-methylphenyl)succinamic acid

| Parameter | Value |

|---|---|

| Empirical formula | C₁₁H₁₂ClNO₃ |

| Formula weight | 241.67 |

| Crystal system | Triclinic |

| Space group | P-1 |

| a (Å) | 6.8788 (9) |

| b (Å) | 7.9713 (9) |

| c (Å) | 21.119 (3) |

| α (°) | 86.76 (1) |

| β (°) | 86.48 (1) |

| γ (°) | 79.45 (1) |

| Volume (ų) | 1135.1 (3) |

| Z | 4 |

Data sourced from reference nih.gov

Other Functional Group Transformations

Beyond the formation of succinamic acid derivatives, this compound serves as a versatile starting material for the synthesis of various other compounds through transformations of its amino group. These include the formation of phosphorus-containing acids, sulfonyl chlorides, and heterocyclic systems.

Diazotization Reactions:

The amino group of this compound can be converted to a diazonium salt, which is a highly useful intermediate in organic synthesis. The diazotization process typically involves treating the aniline with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures. lkouniv.ac.in This diazonium salt can then undergo various substitution reactions. For instance, it has been reported that this compound undergoes a diazotization reaction with fluoroboric acid to yield 4-chloro-3-tolylphosphonic acid and bis(4-chloro-3-tolyl)phosphinic acid. sigmaaldrich.com

Synthesis of Sulfonyl Chlorides:

This compound is a precursor for the synthesis of 4-chloro-3-methylbenzenesulfonyl chloride. sigmaaldrich.com The general synthesis of substituted benzenesulfonyl chlorides from anilines involves a diazotization step followed by a Sandmeyer-type reaction. In this process, the diazonium salt is reacted with sulfur dioxide in the presence of a copper(I) salt catalyst to introduce the sulfonyl chloride group.

Formation of Fused Heterocyclic Systems:

A notable application of this compound is in the synthesis of fused heterocyclic compounds. Research has demonstrated its use in a catalyst-free, one-pot reaction with 4-chloro-3-formylcoumarin under ultrasound irradiation to produce chromeno[4,3-b]quinolin-6-ones. ias.ac.innih.gov This reaction proceeds efficiently in ethanol, with the products precipitating out of the solution, offering advantages such as mild reaction conditions, short reaction times, and high yields. ias.ac.in The use of ultrasound provides the energy for the reaction, promoting the formation of the fused quinoline (B57606) system. ias.ac.in

Table 2: Synthesis of a Chromeno[4,3-b]quinolin-6-one (B184693) Derivative

| Reactants | Conditions | Product | Yield |

|---|---|---|---|

| This compound, 4-Chloro-3-formylcoumarin | Ethanol, Ultrasound (33 kHz), 15 min | 2-Chloro-3-methyl-chromeno[4,3-b]quinolin-6-one | 94-97% |

Data sourced from reference ias.ac.in

The resulting chromeno[4,3-b]quinolin-6-one derivatives have been characterized by spectroscopic methods, including NMR. For the 2-chloro-3-methyl derivative, the 1H NMR spectrum shows characteristic signals for the aromatic and heterocyclic protons, confirming the structure of the fused system. researchgate.net

Applications of 4 Chloro 3 Methylaniline in Advanced Materials and Agrochemistry

Role as an Intermediate in Dye Synthesis

The primary application of many aromatic amines is in the synthesis of coloring agents, and 4-Chloro-3-methylaniline is noted in this field, particularly as a precursor for azo dyes.

This compound is identified as a potential intermediate in the preparation of azo dyestuffs. google.com The general synthesis of azo dyes involves a two-step process known as diazotization followed by a coupling reaction. nih.govrsc.org In this process, a primary aromatic amine, such as this compound, is treated with a source of nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. This converts the amino group into a highly reactive diazonium salt. This diazonium salt then acts as an electrophile and is coupled with an electron-rich substrate (the coupling component), such as a phenol (B47542) or another aniline (B41778) derivative, to form the characteristic azo linkage (–N=N–), which is responsible for the color of the dye. rsc.orgniscpr.res.in

While the broader class of chloro-toluidine isomers is used in pigment manufacturing, the specific use of this compound for the synthesis of Pigment Red 7 and Pigment Yellow 49 is not documented in the reviewed scientific literature. Research extensively reports that an isomer, 4-chloro-2-methylaniline (B164923) (also known as p-chloro-o-toluidine or C.I. Azoic Diazo Component 11), is the key intermediate used commercially for producing Pigment Red 7 and Pigment Yellow 49. iarc.frca.govchemicalbook.com

The reaction mechanism for this compound as an azoic diazo component follows the classical pathway for electrophilic aromatic substitution.

Reaction Steps:

Diazotization: The primary amine group (-NH₂) on the this compound molecule is converted into a diazonium salt (-N₂⁺) using nitrous acid (HNO₂) in a cold, acidic solution.

Coupling: The resulting diazonium salt is a weak electrophile that reacts with an electron-rich coupling component (e.g., naphthols, anilides). The coupling reaction typically occurs at the position para to an activating group (like -OH or -NH₂) on the coupling component, displacing a hydrogen atom to form the stable azo compound. nih.govrsc.org

The presence of the chloro and methyl groups on the aniline ring influences the reactivity of the diazonium salt and the spectral properties of the final dye.

Pharmaceutical Intermediate Applications

This compound is documented as a chemical intermediate for the synthesis of several organic compounds that may have applications in pharmaceutical research. sigmaaldrich.com Its utility lies in its ability to serve as a starting material for building more complex molecular frameworks.

| Synthesized Derivative | Chemical Formula | Application Area | Reference |

| 4-chloro-3-tolylphosphonic acid | C₇H₇ClPO(OH)₂ | Intermediate | sigmaaldrich.com |

| bis(4-chloro-3-tolyl)phosphinic acid | C₁₄H₁₂Cl₂O₂P | Intermediate | sigmaaldrich.com |

| N-(4-chloro-3-methylphenyl)succinamic acid | C₁₁H₁₂ClNO₃ | Intermediate | sigmaaldrich.com |

These examples demonstrate its role as a precursor, where it undergoes reactions to form amides and organophosphorus compounds. sigmaaldrich.com

Synthesis of 2B Acid, Chlorotoluron, and Amphetamine Valeramide

A review of synthetic chemistry literature indicates that the production of the pigment intermediate 2B Acid and the herbicide Chlorotoluron primarily utilizes 3-Chloro-4-methylaniline (B146341) (CAS 95-74-9), an isomer of this compound. reformchem.com Documentation for the synthesis of these specific compounds directly from this compound (CAS 7149-75-9) is not prominent in the surveyed chemical databases. Organic synthesis intermediates like 3-Chloro-4-methylaniline are key to producing 2B acid and the herbicide Chlorotoluron. reformchem.com

Exploration in Novel Drug Discovery Programs

While broad application in marketed pharmaceuticals is not extensive, this compound serves as a precursor in the synthesis of molecules explored in research settings. Its structure can be incorporated as a scaffold to build new chemical entities with potential biological activity. One specific example is its use in the synthesis of N-(4-chloro-3-methylphenyl)succinamic acid. sigmaaldrich.com Such derivatives are often created during lead optimization phases in drug discovery to explore structure-activity relationships.

Research Applications of this compound Derivatives

| Derivative | Potential Significance |

|---|

Broader Applications in Organic Synthesis and Specialty Chemicals

The primary utility of this compound lies in its role as a versatile intermediate in organic synthesis. cymitquimica.com It is a building block for producing a variety of other chemical reagents and specialty compounds. tcichemicals.comsigmaaldrich.com Through reactions such as diazotization, it can be transformed into different functional groups, enabling the creation of diverse molecular structures. sigmaaldrich.com

Detailed research findings show its application in the synthesis of several specialized chemicals. sigmaaldrich.com

Examples of Chemicals Synthesized from this compound

| Synthesized Chemical | Application/Use | Reference |

|---|---|---|

| 4-chloro-3-tolylphosphonic acid | Intermediate in organophosphorus chemistry. | sigmaaldrich.com |

| bis(4-chloro-3-tolyl)phosphinic acid | Intermediate in organophosphorus chemistry. | sigmaaldrich.com |

| 4-chloro-3-methylbenzenesulfonyl chloride | Reagent for creating sulfonamides and other sulfur-containing compounds. | sigmaaldrich.com |

Environmental Fate and Ecotoxicological Research of 4 Chloro 3 Methylaniline

Environmental Distribution and Persistence Studies

The distribution and persistence of 4-Chloro-3-methylaniline in the environment are areas of ongoing scientific inquiry. Research into its presence in various environmental compartments, including flora and consumer goods, is essential for assessing potential exposure pathways.

Detection in Plant Materials Post-Application

There is a notable lack of specific research on the detection of this compound in plant materials such as rice, cotton, cucumbers, apples, beans, grapes, or prunes. However, studies on its isomer, 4-chloro-o-toluidine, have shown its presence in certain plants. For instance, 4-chloro-o-toluidine has been identified as a metabolite of the pesticide chlordimeform (B52258) and has been detected in field samples of various plant materials. who.int

Table 1: Detection of the Isomer 4-chloro-o-toluidine in Plant Materials

| Plant Material | Concentration Range (ppm) |

| Young Bean Leaves | < 0.1–0.2 |

| Grape Stems | 0.02–0.3 |

| Grape Stems and Berries (mixture) | 0.02–0.5 |

| Prunes and Apples | < 0.04 |

It is crucial to note that the data above pertains to the isomer 4-chloro-o-toluidine and not this compound.

The microbial degradation of chlordimeform in soil has been identified as a source of 4-chloro-o-toluidine, which can then be taken up by plants. who.int The persistence and uptake of this compound in a similar manner have not been documented in the reviewed literature.

Presence in Consumer Products and Regulatory Implications

Azo dyes are widely used in the textile and leather industries and can break down to form aromatic amines, a process known as reductive cleavage. hpc-standards.com This has led to regulatory actions to protect consumer health. The European Union, through regulations such as REACH, restricts the use of azo dyes that can release any of 22 specified aromatic amines in products that come into direct and prolonged contact with the skin, such as clothing and footwear. satra.com The limit for these amines in finished articles is typically 30 parts per million (ppm). nih.gov

While the list of regulated amines includes compounds like 4-chloroaniline (B138754) and the isomer 4-chloro-o-toluidine, this compound is not currently listed among these restricted substances. satra.comcirs-reach.com Therefore, there are no direct regulatory implications for this compound arising from azo dye legislation in the European Union. Similarly, regulations in the United States, such as California's Proposition 65, list several aromatic amines that can be derived from azo dyes, but this compound is not explicitly included. compliancegate.com

There is a lack of specific information regarding the presence of this compound in toy colorants. The general regulations concerning azo dyes would apply if a specific dye used in toys were found to release this particular amine, but it is not one of the currently regulated amines of concern.

Table 2: Selected Aromatic Amines Restricted from Azo Dyes in the European Union

| Aromatic Amine | CAS Number |

| 4-Aminobiphenyl | 92-67-1 |

| Benzidine (B372746) | 92-87-5 |

| 4-Chloro-o-toluidine | 95-69-2 |

| 2-Naphthylamine | 91-59-8 |

| p-Chloroaniline | 106-47-8 |

| 4,4'-Methylenedianiline | 101-77-9 |

| 3,3'-Dichlorobenzidine | 91-94-1 |

This table highlights that while some chloroanilines and toluidines are regulated, this compound is not on this specific list.

Biodegradation and Biotransformation Pathways

The breakdown of chloroanilines in the environment is predominantly a biological process mediated by microorganisms. The specific pathways and the adaptability of microbial communities are key to determining the environmental persistence of these compounds.

Microbial Degradation Mechanisms

For instance, the degradation of 4-chloroaniline has been shown to proceed via a modified ortho-cleavage pathway in bacteria such as Acinetobacter baumannii, Pseudomonas putida, and Klebsiella sp. nih.gov In this pathway, the activity of chlorocatechol 1,2-dioxygenase is induced. nih.gov Similarly, research on the isomer 3-chloro-4-methylaniline (B146341) has indicated that it can be utilized as a sole source of carbon and energy by Pseudomonas cepacia strain CMA1, which is thought to degrade it via an ortho-cleavage pathway after an initial aniline (B41778) oxygenase-catalyzed reaction. frontiersin.org It is plausible that this compound could be degraded through similar microbial pathways, but this requires specific experimental verification.

Role of Microbial Adaptation in Degradation Processes

Microbial communities can adapt to the presence of xenobiotic compounds like chloroanilines, enhancing their degradation. This adaptation can occur through various mechanisms, including genetic mutations, horizontal gene transfer, and changes in the composition of the microbial community. While there is no specific research on microbial adaptation to this compound, studies on other chloroanilines have demonstrated this phenomenon. For example, microbial communities from pristine aquifers have shown the ability to adapt to and biodegrade xenobiotic compounds. The adaptation of microbial ecosystems to 3-chloroaniline (B41212) has been shown to result in a more efficient biodegradation of the compound.

Aquatic Ecotoxicity Assessments

Assessing the toxicity of chemical compounds to aquatic organisms is fundamental for environmental risk assessment.

While specific, detailed aquatic ecotoxicity data for this compound, such as LC50 or EC50 values for various aquatic organisms, are not available in the reviewed public literature, safety data sheets for the compound indicate that it is considered very toxic to aquatic life with long-lasting effects. fishersci.com This classification suggests that the compound poses a significant hazard to aquatic ecosystems.

For comparison, extensive toxicity data are available for the related compound 4-chloroaniline. These data show that it is toxic to a wide range of aquatic organisms, including fish, daphnids, and algae.

Table 3: Aquatic Ecotoxicity Data for the Related Compound 4-Chloroaniline

| Species | Endpoint | Concentration (mg/L) | Exposure Duration |

| Pimephales promelas (fathead minnow) | LC50 | 10-35 | 96 hours |

| Daphnia magna (water flea) | EC50 | 2.5-11 | 48 hours |

| Pseudokirchneriella subcapitata (green algae) | EC50 | 0.08-0.2 | 72 hours |

This data is for the related compound 4-chloroaniline and is provided for context. It does not represent the ecotoxicity of this compound.

The lack of specific ecotoxicity data for this compound highlights a significant gap in the environmental risk profile of this chemical and underscores the need for further research to accurately determine its impact on aquatic life.

Acute and Chronic Toxicity to Aquatic Organisms

Research indicates that chloroaniline derivatives can pose a significant risk to aquatic ecosystems. nih.govwaterquality.gov.ausigmaaldrich.comepa.gov While specific ecotoxicological data for this compound is limited, studies on closely related chloroaniline compounds demonstrate high toxicity to aquatic life. inchem.org For instance, 3,4-dichloroaniline (B118046) is used as a reference toxicant in ecotoxicological studies due to its known effects. rivm.nl The avicide DRC-1339, a hydrochloride salt of 3-chloro-4-methylaniline, is reported to be moderately toxic to freshwater fish, but very highly toxic to freshwater invertebrates. env.go.jp Accidental spills or environmental release of these compounds can lead to direct contamination of water bodies, with potential for immediate toxic effects on aquatic organisms. nih.gov

Data from related chloroaniline compounds illustrate the potential aquatic toxicity:

Table 1: Aquatic Toxicity of Chloroaniline Compounds (Data for Related Analogues)

| Organism | Compound | Endpoint | Value (µg/L) | Exposure Time |

|---|---|---|---|---|

| Rainbow Trout (Oncorhynchus mykiss) | 3,4-Dichloroaniline | LC50 | 1800 | 96 hours |

| Water Flea (Daphnia magna) | 3,4-Dichloroaniline | EC50 (Immobilisation) | 100 | 48 hours |

| Water Flea (Daphnia magna) | 3,4-Dichloroaniline | NOEC (Reproduction) | 5-10 | 15-21 days |

| Bluegill Sunfish (Lepomis macrochirus) | DRC-1339 | LC50 | 11,000 (11 ppm) | 96 hours |

| Rainbow Trout (Oncorhynchus mykiss) | DRC-1339 | LC50 | 9,700 (9.7 ppm) | 96 hours |

| Water Flea (Daphnia magna) | DRC-1339 | LC50 | 79 (0.079 ppm) | Not Specified |

Wildlife Exposure and Impact Studies (Focus on Avian Species)

3-Chloro-4-methylaniline hydrochloride, commonly known as DRC-1339 or by the trade name Starlicide, is a well-documented and potent avicide used to control populations of specific pest birds, such as starlings, blackbirds, gulls, and pigeons. kpu.caugm.ac.idmdpi.com Extensive research has been conducted on its acute and chronic toxicity in a wide range of bird species. aquadocs.org The compound is known for its slow-acting nature, with death typically occurring within one to three days following the ingestion of a lethal dose. acs.orgkpu.caresearchgate.net The primary cause of death in susceptible species is irreversible kidney and heart damage, leading to uremic poisoning. acs.orgkpu.cascience.govmdpi.com Birds that have ingested a lethal dose often die a quiet death without convulsions or distress calls. kpu.ca Chronic toxicity studies have shown that repeated exposure to sublethal doses can also be fatal. For example, the 30-day median lethal concentration (LC50) for starlings was found to be 4.7 ppm, which decreased to 1.0 ppm over a 90-day exposure period.

A key characteristic of DRC-1339 is its differential toxicity across various animal species, particularly among different families of birds. acs.org This selective toxicity is a primary reason for its development and use as an avicide. acs.orgmdpi.com Bird species considered pests, such as European starlings, blackbirds, pigeons, and corvids, are highly sensitive to the compound. acs.orgmdpi.comaquadocs.org In contrast, most mammals and many non-target bird species, including most raptors and sparrows, are significantly more resistant, requiring much higher doses to elicit a toxic effect. acs.orgscience.gov However, some predatory birds, notably owls, are also categorized as sensitive. acs.org Species such as waterfowl and gallinaceous birds (e.g., quail, pheasants) exhibit an intermediate level of sensitivity. acs.orgmdpi.com This wide range in sensitivity allows for targeted control efforts when baits are used correctly, but also necessitates careful management to avoid harming non-target wildlife.

Table 2: Differential Acute Oral Toxicity (LD50) of DRC-1339 in Various Avian Species

| Species | Common Name | LD50 (mg/kg) | Sensitivity Category |

|---|---|---|---|

| Sturnus vulgaris | European Starling | 1.33 - 3.8 | Very Highly Toxic |

| Icteridae Family | Blackbirds | <1.0 - 5.62 | Very Highly Toxic |

| Corvidae Family | Crows, Ravens, Magpies | 1.33 - 13 | Very Highly to Highly Toxic |

| Laridae Family | Gulls | 1.5 - 4.6 | Very Highly Toxic |

| Tyto alba | Barn Owl | ~5.0 | Very Highly Toxic |

| Phasianus colchicus | Ring-necked Pheasant | 10 - 100 | Intermediate |

| Anas platyrhynchos | Mallard | 10 - 100 | Intermediate |

| Passer domesticus | House Sparrow | 100 - 1,000 | Slightly to Moderately Toxic |

| Falconidae/Accipitridae | Hawks | >100 | Slightly to Moderately Toxic |

The use of DRC-1339 poses a primary exposure risk to non-target birds and other wildlife that may consume the treated bait. env.go.jp Studies conducted in agricultural settings have confirmed that non-target species, such as mourning doves and various sparrows, can be exposed to DRC-1339-treated bait. rivm.nl Analysis of these non-target birds revealed the presence of the avicide in their gastrointestinal tracts and, in some cases, histopathological signs of kidney damage. rivm.nl

Despite the risk of primary exposure, the secondary hazards of DRC-1339 to predators and scavengers are considered to be low to negligible. kpu.caresearchgate.net This is attributed to the rapid metabolism and excretion of the compound by the target birds. acs.orgresearchgate.net By the time of death, which can be 1 to 3 days after ingestion, very low to non-detectable residues of the parent compound remain in the bird's tissues. acs.orgresearchgate.net Numerous laboratory and field studies where predators and scavengers were fed DRC-1339-killed birds have not resulted in documented cases of secondary poisoning. mdpi.comresearchgate.net However, it has been suggested that special precautions may be needed where owls and domestic cats could be exposed, as they may be more susceptible under conditions of prolonged and exclusive consumption of poisoned birds. mdpi.com

The biochemical mechanism of DRC-1339 toxicity is not fully understood for all species, but research indicates different modes of action between sensitive and resistant animals. aquadocs.org In sensitive avian species, the ingested 3-chloro-4-methylaniline hydrochloride (CPTH) is believed to be rapidly hydrolyzed to its free base form, 3-chloro-p-toluidine (CPT), which is the active toxic compound. kpu.caaquadocs.org This metabolic process is central to its toxicity.

The primary site of action for CPT in sensitive birds is the kidneys. inchem.org It causes extensive parenchymal degeneration and irreversible renal failure. kpu.ca This leads to a buildup of uric acid in the bloodstream (uremia), which then deposits on the surfaces of major organs such as the heart, liver, and spleen. inchem.org This condition is pathologically similar to avian visceral gout. inchem.org The resulting organ damage and circulatory impairment are the ultimate causes of death. science.gov In less susceptible species, such as most mammals and raptors, the mode of action at much higher doses appears to be different, involving depression of the central nervous system that leads to cardiac or respiratory arrest. acs.orgresearchgate.net

Toxicology and Mechanistic Studies of 4 Chloro 3 Methylaniline

Metabolic Activation and Detoxification Pathways

The biotransformation of 4-chloro-2-methylaniline (B164923) is a critical determinant of its toxicity. The process involves enzymatic reactions that can lead to either detoxification and excretion or metabolic activation to carcinogenic species.

Following administration in animal models, 4-chloro-2-methylaniline has been shown to bind covalently to cellular macromolecules. In studies with Osborne-Mendel rats, the highest levels of adducts with protein, RNA, and DNA were found in the liver compared to other tissues. iarc.fr The level of covalent binding to macromolecules varies between species, with binding to liver DNA being higher in mice, while binding to liver RNA and protein is more pronounced in rats. industrialchemicals.gov.au This species-dependent difference in DNA adduct formation may explain the higher susceptibility of mice to the induction of hemangiosarcomas by this compound. iarc.fr

| Macromolecule | Binding Level in Mice vs. Rats | Implication |

|---|---|---|

| DNA | Higher in Mice | May correlate with higher susceptibility to certain cancers in mice. |

| RNA | Higher in Rats | Contributes to overall hepatotoxicity. |

| Protein | Higher in Rats | Indicates significant formation of reactive metabolites. |

The metabolic activation of 4-chloro-2-methylaniline is heavily dependent on the action of liver enzymes. In vitro studies using liver microsomes demonstrated that the irreversible binding of radiolabelled 4-chloro-2-methylaniline to macromolecules requires the presence of the cofactor NADPH (Nicotinamide adenine (B156593) dinucleotide phosphate). iarc.fr This finding strongly implicates cytochrome P450 (CYP) enzymes in the activation process. iarc.fr Pre-treatment of rats with phenobarbital (B1680315), a known inducer of CYP enzymes, resulted in increased binding, further confirming the role of this enzyme system in generating reactive metabolites. iarc.fr

The metabolic pathway for primary arylamines like 4-chloro-2-methylaniline typically involves N-oxidation to form an arylhydroxylamine. ca.gov Studies have identified the major microsomal metabolite as 5-chloro-2-hydroxyaminotoluene , with a minor metabolite being 4,4′-dichloro-2,2′-dimethylazobenzene. iarc.frindustrialchemicals.gov.aunih.gov The arylhydroxylamine is a key intermediate; it is a precursor to both the species that binds to hemoglobin and the highly reactive electrophilic nitrenium ion , which is considered the ultimate DNA-binding species. ca.gov The formation of nitrenium ions allows for covalent bonding to nucleophilic sites on DNA, leading to the formation of DNA adducts and initiating the process of carcinogenesis. ca.goviarc.fr

For many aromatic amines, N-acetylation is a primary detoxification pathway. iarc.fr However, in the case of 4-chloro-2-methylaniline, this pathway is not considered significant. iarc.frindustrialchemicals.gov.au While a minor N-acetylated metabolite, 4-chloro-2-methylacetanilide, has been identified in urine, its excretion is low. iarc.fr This contrasts sharply with other aromatic amines where N-acetylation plays a major role in their metabolism and clearance, highlighting a key mechanistic difference for 4-chloro-2-methylaniline.

Studies in rats and mice show that 4-chloro-2-methylaniline is eliminated relatively quickly, with the majority of the compound being excreted within 72 hours, primarily via the urine. industrialchemicals.gov.au Despite this rapid elimination, there is low but detectable retention in tissues, particularly in fat, liver, and kidney. iarc.fr Analysis of urinary metabolites has identified compounds such as 5-chloroanthranilic acid in addition to the parent compound and the minor N-acetylated form. iarc.fr

Genotoxicity and Mutagenicity Assessments

The genotoxic potential of 4-chloro-2-methylaniline has been evaluated in a variety of testing systems, with results indicating that it is capable of inducing genetic damage, particularly in mammalian cells.

The results from bacterial mutagenicity assays, such as the Ames test, have been variable. Some studies reported a dose-dependent mutagenic effect in the Salmonella typhimurium strain TA100 with metabolic activation, but not in TA98. iarc.fr Other investigations have reported negative results in the Ames test. ca.gov

In contrast, tests using cultured mammalian cells have consistently shown positive results. iarc.fr 4-chloro-2-methylaniline has been demonstrated to cause DNA strand breaks, sister chromatid exchanges, and chromosomal aberrations in rodent cells in vitro. iarc.fr Furthermore, a positive result was reported in an in vivo mouse spot test, which detects somatic mutations. iarc.fr These findings collectively indicate that 4-chloro-2-methylaniline is genotoxic and capable of causing DNA damage in mammalian cells. iarc.fr Based on this evidence and animal carcinogenicity data, the International Agency for Research on Cancer (IARC) has classified 4-chloro-2-methylaniline as "probably carcinogenic to humans" (Group 2A). industrialchemicals.gov.auiarc.fr

Bacterial Mutagenicity Assays (e.g., Salmonella strains TA100, TA98, TA1535)

4-Chloro-ortho-toluidine has been evaluated in numerous bacterial reverse mutation assays, with variable results. inchem.org While the majority of tests using various Salmonella typhimurium strains have been negative, some studies have reported positive findings under specific conditions. iarc.friarc.fr For instance, single positive results were noted for strain TA100 with metabolic activation, strain TA98 with metabolic activation, and strain TA1535 without metabolic activation. iarc.friarc.fr In contrast, mutation and DNA repair assays in Escherichia coli yielded negative results. iarc.frnih.gov Despite the predominantly negative outcomes in bacterial systems, the occasional positive results suggest a potential for mutagenic activity. inchem.org

Interactive Data Table: Mutagenicity of 4-Chloro-ortho-toluidine in Salmonella typhimurium

| Strain | Metabolic Activation (S9) | Result |

| TA100 | With | Positive iarc.friarc.fr |

| TA98 | With | Positive iarc.friarc.fr |

| TA1535 | Without | Positive iarc.friarc.fr |

| TA1537 | Without | Negative iarc.fr |

| Multiple Strains | Without | Generally Negative iarc.fr |

DNA Damage Induction and Repair Studies

While bacterial mutagenicity tests have been inconsistent, evidence from other assays indicates that 4-chloro-ortho-toluidine can induce DNA damage. iarc.fr A positive response was observed in a differential toxicity assay in S. typhimurium, which is indicative of DNA damage. iarc.frnih.gov Studies in mammalian cell systems have provided more definitive evidence. Positive results have been recorded for the induction of DNA strand breaks in vitro and unscheduled DNA synthesis in primary rat hepatocytes. iarc.fr Furthermore, 4-chloro-ortho-toluidine has been shown to cause DNA damage in Chinese hamster lung fibroblasts (V79 cells). ca.gov Mechanistically, the compound undergoes metabolic activation, similar to other aromatic amines, leading to the formation of reactive metabolites that can covalently bind to macromolecules, including DNA and RNA, in the liver of both rats and mice. iarc.frnih.gov

Carcinogenicity Research

Experimental Animal Studies and Historical Reviews

The carcinogenicity of 4-chloro-ortho-toluidine and its hydrochloride salt has been assessed through oral administration in multiple studies involving mice and rats. inchem.org In two separate experiments with mice, the compound was found to significantly increase the incidence of haemangiosarcomas, a type of cancer affecting blood vessels. inchem.orgiarc.fr These tumors were observed in the spleen and adipose tissue in both male and female mice. inchem.orgiarc.fr Conversely, carcinogenicity studies conducted in rats did not show a statistically significant increase in tumor incidence related to the administration of 4-chloro-ortho-toluidine. iarc.frnih.gov The National Cancer Institute (NCI) concluded that the compound was carcinogenic in B6C3F1 mice, causing hemangiosarcomas, but found no conclusive evidence of carcinogenicity in Fischer 344 rats. ca.gov

Epidemiological Investigations of Occupational Exposure and Cancer Risk (e.g., Bladder Cancer in Dye and Agrochemical Production Workers)

Epidemiological studies have provided limited but compelling evidence for the carcinogenicity of 4-chloro-ortho-toluidine in humans. inchem.org Investigations of workers occupationally exposed to the compound during the production of dyes and the insecticide chlordimeform (B52258) have revealed a significantly elevated risk of bladder cancer. inchem.orgnih.gov

Three small cohort studies are particularly noteworthy. inchem.org Two of these studies, one involving dye production workers and another involving chlordimeform production workers, reported high relative risks for bladder cancer. inchem.orgnih.gov In one German cohort of 116 workers exposed before 1970, eight cases of urothelial carcinoma were identified, resulting in a standardized incidence ratio (SIR) of 72.7, indicating a risk over 70 times higher than expected. iarc.fr Another study of 49 workers involved in chlordimeform synthesis identified seven cases of bladder cancer. iarc.frnih.gov Although potential confounding from other chemical exposures cannot be entirely ruled out, the magnitude of the observed risk strongly suggests a causal link. inchem.orgnih.gov

Interactive Data Table: Epidemiological Studies on 4-Chloro-ortho-toluidine Exposure and Bladder Cancer

| Study Cohort | Country | Number of Bladder Cancer Cases | Key Finding | Citation |

| Chemical Production Workers | Germany | 8 | Standardized Incidence Ratio (SIR) = 72.7 | iarc.fr |

| Chlordimeform Synthesis Workers | Germany | 7 | Marked excess of bladder tumors | iarc.frnih.gov |

| Dye & Chemical Workers | Multiple | - | High relative risks for bladder cancer | inchem.orgnih.gov |

Structural Analogies with Known Carcinogens and Mechanistic Implications

The carcinogenic potential of 4-chloro-ortho-toluidine is supported by its structural similarity to other aromatic amines known to be human carcinogens, such as benzidine (B372746) and 2-naphthylamine. nih.gov Like many carcinogenic aromatic amines, 4-chloro-ortho-toluidine requires metabolic activation to exert its genotoxic effects. iarc.frnih.gov This process involves the initial formation of an N-hydroxy derivative, a key step in the toxification pathway of this chemical class. inchem.orgiarc.fr This reactive metabolite can then form adducts with DNA, leading to mutations and initiating the carcinogenic process. This mechanism is consistent with the known pathways for other bladder carcinogens found in industrial settings. nih.gov

Organ-Specific Toxicity Research

Research has identified the urinary bladder as a primary target organ for the toxicity of 4-chloro-ortho-toluidine in humans. inchem.org Acute intoxication in workers has been characterized by hemorrhagic cystitis, which involves symptoms such as haematuria (blood in the urine), dysuria (painful urination), and reduced bladder capacity. iarc.fr Endoscopic examinations of affected individuals have revealed necrotic damage to the bladder epithelium, bleeding, and edema. iarc.fr In addition to its effects on the bladder, 4-chloro-ortho-toluidine is a potent inducer of methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing the blood's ability to carry oxygen. iarc.frwikipedia.orgindustrialchemicals.gov.au This has been observed in approximately half of the reported cases of acute intoxication. iarc.frwikipedia.org In animal studies, exposure has also been linked to effects on the liver and spleen, including enlargement and cellular changes. industrialchemicals.gov.au

Hepatic Toxicity Mechanisms

The liver is a primary target for the toxic effects of 4-Chloro-3-methylaniline. Studies in animal models have demonstrated that exposure to this compound can lead to significant liver damage. The proposed mechanisms underlying this hepatotoxicity involve metabolic activation and the subsequent binding of reactive metabolites to cellular macromolecules.

In vivo studies with rats have shown that this compound is metabolized and its metabolites are distributed to various tissues, with the highest concentrations found in fat, liver, and kidney. nih.gov The metabolic process is believed to involve the formation of reactive intermediates. One proposed pathway is the N-hydroxylation of the amino group, a common activation step for many aromatic amines. This can lead to the formation of a hydroxylamine (B1172632) metabolite which is capable of binding to liver proteins, potentially causing hepatic necrosis. nih.gov

Further evidence for metabolic activation comes from in vitro studies using rat liver microsomes. These studies have identified metabolites such as 5-chloro-2-hydroxyaminotoluene and 4,4'-dichloro-2,2'-dimethyl-azobenzene. industrialchemicals.gov.au The formation of the N-hydroxy intermediate is a key step, which can be further oxidized to a reactive species. iarc.fr This process is enhanced in rats pretreated with phenobarbital, an inducer of microsomal enzymes, which suggests the involvement of the cytochrome P450 system in the metabolic activation of this compound. iarc.fr

The covalent binding of these reactive metabolites to essential cellular components like DNA, RNA, and proteins is considered a critical event in initiating liver toxicity. nih.govindustrialchemicals.gov.au Studies have shown that the level of covalent binding to liver DNA, RNA, and protein is higher in rats compared to mice, indicating a species-dependent difference in metabolism and susceptibility to liver damage. industrialchemicals.gov.au Dose-dependent enlargement of the liver and mild to moderate vacuolation of hepatocytes have been observed in both rats and mice following exposure. industrialchemicals.gov.au

Table 1: Summary of Hepatic Toxicity Findings for this compound

| Species | Key Findings | Proposed Mechanism | Reference |

|---|---|---|---|

| Rat | Dose-dependent liver enlargement, hepatocyte vacuolation. industrialchemicals.gov.au Highest concentration of metabolites in the liver. nih.gov | Metabolic activation to a hydroxylamine metabolite that binds to liver proteins, causing hepatic necrosis. nih.gov Formation of reactive metabolites like 5-chloro-2-hydroxyaminotoluene. industrialchemicals.gov.au | nih.govnih.govindustrialchemicals.gov.au |

| Mouse | Dose-dependent liver enlargement, hepatocyte vacuolation. industrialchemicals.gov.au | Metabolic activation and covalent binding of reactive metabolites to macromolecules. industrialchemicals.gov.au | industrialchemicals.gov.au |

| In Vitro (Rat Liver Microsomes) | Formation of 5-chloro-2-hydroxyaminotoluene and 4,4'-dichloro-2,2'-dimethylazobenzene. industrialchemicals.gov.au Increased irreversible binding to macromolecules after phenobarbital pretreatment. iarc.fr | N-hydroxylation and subsequent oxidation to reactive intermediates by cytochrome P450 enzymes. iarc.fr | industrialchemicals.gov.auiarc.fr |

Renal Toxicity Investigations

The kidneys are another significant target for the toxic effects of this compound. Investigations have revealed that exposure to this chemical can lead to notable renal damage.

In studies involving the administration of this compound hydrochloride in the diet to mice, a high incidence of haemosiderin deposits in the renal tubular epithelium was observed. nih.goviarc.fr This finding suggests that the compound or its metabolites may cause damage to red blood cells, leading to the release of hemoglobin and subsequent deposition of iron in the form of haemosiderin within the kidney tubules. This was particularly noted in mice that also developed haemangiosarcoma. nih.goviarc.fr

Further research in birds has indicated that the kidney is a potential site of action for this chemical. Following a single oral dose of [14C]-3-Chloro-4-methylaniline hydrochloride to blackbirds, the radioactivity in kidney tissues did not significantly decrease over the duration of the study, suggesting potential accumulation and prolonged exposure of the renal tissue to the compound or its metabolites. unl.edu This contrasts with the elimination from most other tissues, which followed a two-compartment model with a rapid initial elimination phase. unl.edu

While the precise molecular mechanisms of renal toxicity are not as extensively detailed as those for hepatic toxicity, the available evidence points towards indirect damage resulting from systemic effects like hemolysis, as well as potential direct effects from the accumulation of the parent compound or its metabolites in the kidney.

Table 2: Summary of Renal Toxicity Findings for this compound

| Species | Key Findings | Proposed Mechanism | Reference |

|---|---|---|---|

| Mouse | High incidence of haemosiderin deposits in renal tubular epithelium. nih.goviarc.fr | Likely secondary to hemolysis and subsequent iron deposition. | nih.goviarc.fr |

| Blackbird | Sustained levels of radioactivity in kidney tissue after oral administration. unl.edu | Potential accumulation of the compound or its metabolites in the kidney. unl.edu | unl.edu |

Analytical Methodologies for the Detection and Quantification of 4 Chloro 3 Methylaniline

Chromatographic Techniques for Trace Analysis

Chromatography, a powerful separation technique, is the cornerstone of trace analysis for 4-chloro-3-methylaniline. Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) have been successfully employed, often coupled with mass spectrometry (MS) for definitive identification and quantification.

Gas Chromatography-Mass Spectrometry (GC/MS and GC-MS/MS) Applications

Gas chromatography combined with mass spectrometry (GC-MS) is a widely used and robust method for the analysis of volatile and semi-volatile organic compounds like this compound. thermofisher.com The compound is first vaporized and separated from other components in a sample as it passes through a capillary column. thermofisher.com The separated components then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum that serves as a chemical fingerprint for identification. thermofisher.com For enhanced selectivity and sensitivity, especially in complex samples, tandem mass spectrometry (GC-MS/MS) can be utilized. thermofisher.com This technique involves a second stage of mass analysis, which helps to reduce background noise and interferences, leading to more accurate quantification at lower detection limits. thermofisher.com

The analysis of this compound in complex matrices such as environmental samples (water, soil), biological tissues, and industrial products presents significant challenges due to the presence of numerous interfering compounds. iarc.frchromatographyonline.com Method development for these matrices often requires sophisticated sample preparation techniques to extract and concentrate the analyte of interest while minimizing matrix effects. chromatographyonline.com

For instance, the analysis of chloroanilines in groundwater has been performed using GC-MS and GC-MS/MS following liquid-liquid extraction. d-nb.infotandfonline.com These methods have demonstrated good accuracy, with deviations of less than 10% between GC/MS and GC/MS-MS results. d-nb.infotandfonline.com In a study comparing different chromatographic procedures for aniline (B41778) derivatives in groundwater, GC-MS and GC-MS/MS methods yielded quantification results with less than 15% deviation from reference values for concentrations between 1 and 45 µg/L. d-nb.infotandfonline.com GC-MS/MS offers a tenfold increase in sensitivity compared to single quadrupole GC/MS, although the precision of both methods is similar in the specified concentration range. d-nb.infotandfonline.com

Solid-phase extraction (SPE) is another effective sample preparation technique that has been developed for the simultaneous analysis of semi-volatile organic compounds, including chloroanilines, in water samples. labrulez.com This method uses less solvent compared to traditional liquid-liquid extraction, making it a more environmentally friendly option. labrulez.com

In the context of industrial products, GC-MS has been used to identify and quantify aromatic amines in tattoo inks. researchgate.net One study identified this compound in a tattoo ink sample using a GC-MS method with a retention time of 9.65 minutes. researchgate.net

For biological monitoring, methods have been developed to detect 4-chloro-o-toluidine (an isomer of this compound) in urine samples, which is relevant for assessing occupational exposure. iarc.fr

Table 1: GC-MS and GC-MS/MS Method Parameters for Aniline Derivatives

| Parameter | GC/MS-MS | GC/MS (Standard Method) |

|---|---|---|

| Oven Program | Start at 70°C (1 min hold), ramp to 150°C at 3°C/min, then to 280°C at 10°C/min | See Supplemental Material in Source |

| Injector Temperature | 180°C | Not specified |

| Transfer Line Temperature | 300°C | Not specified |

| Carrier Gas | Hydrogen 5.0 | Not specified |

| Flow Rate | 1 mL/min | Not specified |

Data from a comparative study on aniline analysis in groundwater. tandfonline.com

To improve the chromatographic properties and enhance the detectability of this compound by GC-MS, derivatization is often employed. sigmaaldrich.cn This chemical modification process converts the polar amine group into a less polar, more volatile derivative. sigmaaldrich.cn

Common derivatizing agents for amines include fluorinated anhydrides, which create fluoroacyl derivatives. jfda-online.com This process can improve peak shape, reduce tailing, and increase the sensitivity of the analysis. jfda-online.com For example, the analysis of banned amine isomers, which can be formed from the reduction of azo dyes, has been successfully achieved by derivatization followed by GC-MS analysis. iarc.fr Simultaneous derivatization and extraction techniques, such as dispersive liquid–liquid microextraction (DLLME), have also been developed for the analysis of anilines in wastewater. sci-hub.se In one such method, derivatization was carried out in a one-step process, simplifying the sample preparation procedure. sci-hub.se

The use of isotopically labeled internal standards, particularly deuterated standards, is a critical practice for achieving high accuracy and precision in quantitative GC-MS analysis. lcms.cz Deuterated this compound, where some hydrogen atoms are replaced by deuterium, behaves almost identically to the non-deuterated analyte during extraction, derivatization, and chromatography. However, it can be distinguished by the mass spectrometer due to its higher mass.

By adding a known amount of the deuterated standard to the sample at the beginning of the analytical process, any loss of the analyte during sample preparation or variations in instrument response can be corrected for. This isotope dilution mass spectrometry (IDMS) approach significantly improves the reliability of the quantitative results. lcms.cz

Deuterated standards have been used in the GC-MS analysis of chloro-p-toluidine hydrochloride in avian tissues, where a deuterated surrogate was employed to quantify residues in breast tissue and the gastrointestinal tract. nih.gov The use of multi-deuterated aniline derivatives as internal standards has also been reported for the analysis of aniline derivatives in groundwater by LC-MS/MS, highlighting the importance of this approach across different chromatographic techniques. d-nb.infotandfonline.com

High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography (HPLC) offers an alternative and sometimes advantageous approach for the analysis of this compound, particularly for compounds that are thermally labile or not easily volatilized. sielc.com HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. sielc.com

Reverse-phase (RP) HPLC is a common mode used for the analysis of this compound. sielc.com In this technique, a nonpolar stationary phase is used with a polar mobile phase. A typical mobile phase for the analysis of this compound consists of a mixture of acetonitrile, water, and an acid such as phosphoric acid or formic acid. sielc.com The use of formic acid is preferred for applications where the HPLC is coupled to a mass spectrometer (LC-MS), as it is more volatile and compatible with the MS interface. sielc.com HPLC methods can be scaled for preparative separation to isolate impurities and are also suitable for pharmacokinetic studies. sielc.com

A comparison of GC-MS and LC-MS/MS for the analysis of anilines in groundwater showed that LC-MS/MS, which allows for direct injection of the water sample without extensive preparation, provides results for meta- and para-substituted chloroanilines that are equivalent to the standard GC-MS method. d-nb.infotandfonline.com However, LC-MS/MS was found to be less suitable for ortho-chloroaniline derivatives due to lower ion yields. d-nb.infotandfonline.com

Table 2: HPLC Method Conditions for this compound